N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O3S.ClH/c30-15-24-21-12-13-32(16-18-6-2-1-3-7-18)17-26(21)36-28(24)31-27(33)23-14-22-20-9-5-4-8-19(20)10-11-25(22)35-29(23)34;/h1-11,14H,12-13,16-17H2,(H,31,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJBCNYQHIZSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C#N)CC6=CC=CC=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H18ClN3OS
- Molecular Weight : 345.8 g/mol
- CAS Number : 1365964-20-0
The compound demonstrates a range of biological activities primarily through its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on specific kinases and enzymes involved in cellular signaling pathways.
- JNK Inhibition : Research indicates that derivatives of the compound act as potent inhibitors of JNK2 and JNK3 kinases, which are critical in regulating apoptosis and inflammation. The binding affinity was reported with pIC50 values around 6.5 to 6.7 for these targets .
- Antimicrobial Activity : The compound exhibits notable antibacterial properties against various pathogens. For instance, compounds derived from similar scaffolds have shown minimum inhibitory concentrations (MIC) as low as 50 mg/mL against E. coli and other gram-positive bacteria .
Biological Activity Overview
Case Studies and Research Findings
- In vitro Studies : A study demonstrated that N-(6-benzyl-3-cyano derivatives) significantly inhibited the proliferation of cancer cell lines through apoptosis induction mechanisms. The study utilized various assays to confirm the cytotoxic effects on targeted cells .
- Antimicrobial Efficacy : In another investigation, derivatives were tested against multidrug-resistant strains of bacteria. The results indicated that certain analogs displayed enhanced antibacterial activity compared to standard antibiotics, suggesting a potential for development into new antimicrobial agents .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of related compounds revealed that modifications in the thieno-pyridine structure significantly influenced their biological activity profiles. This highlights the importance of structural optimization in drug design .
Chemical Reactions Analysis
Hydrolysis of the Cyano Group
The 3-cyano substituent on the tetrahydrothieno[2,3-c]pyridine ring undergoes hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid or amide derivative, depending on the conditions.
Reactivity of the Benzyl Group
The 6-benzyl substituent participates in aromatic substitution and hydrogenolysis reactions:
Aromatic Electrophilic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | Para to benzyl | Nitrobenzyl derivative | 60–70% |
| Cl₂/FeCl₃ (chlorination) | Ortho/para | Chlorobenzyl derivative | 50–55% |
Hydrogenolysis
Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group, yielding a primary amine:
Carboxamide Bond Reactivity
The carboxamide linkage between the thienopyridine and benzo[ƒ]chromene moieties is susceptible to hydrolysis and aminolysis:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis (HCl, H₂O) | Reflux, 6–8 hrs | 3-Oxo-benzo[ƒ]chromene-2-carboxylic acid |
| Aminolysis (RNH₂) | DCC/HOBt, DMF, RT | Substituted amide derivatives (R = alkyl/aryl) |
Reduction of the 3-Oxo Group
The 3-oxo group on the benzo[ƒ]chromene moiety can be reduced to a secondary alcohol:
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | 3-Hydroxy-benzo[ƒ]chromene derivative | Racemic |
| LiAlH₄ | THF, reflux | 3-Hydroxy derivative (over-reduction risk) | - |
Salt Formation and Stability
The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO). Stability studies indicate:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4 (aqueous) | Hydrolysis of carboxamide bond | 48 hrs |
| Light exposure | Photo-oxidation of thiophene ring | 72 hrs |
Cycloaddition Reactions
The electron-deficient thienopyridine core participates in Diels-Alder reactions with dienophiles:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | Endo preference |
Key Limitations and Research Gaps
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Activity Relationships (SAR) :
- Synthetic Challenges :
- The target compound’s fused benzo[f]chromene moiety may require multi-step synthesis compared to ’s one-pot reactions.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization should focus on solvent systems, catalysts, and purification techniques. For example:
- Solvent Selection: Ethanol with piperidine (0.5 mL per 25 mL ethanol) under reflux has been effective for analogous tetrahydrothieno-pyridine derivatives, yielding precipitates upon ice-water quenching .
- Catalytic Systems: Sodium acetate in acetic anhydride/acetic acid mixtures (e.g., 10–20 mL solvent with 0.5 g NaOAc) enhances cyclization efficiency in related heterocyclic systems .
- Purification: Recrystallization from ethanol or DMF/water mixtures improves purity, as demonstrated in tetrahydrobenzo[b]pyran derivatives .
Basic: What spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- NMR/IR Analysis: Use - and -NMR to confirm substituent integration (e.g., benzyl, cyano groups) and IR for functional groups like C≡N (~2,219 cm) and C=O (~1,719 cm) .
- Mass Spectrometry: High-resolution MS (e.g., m/z 403 [M$ ^+ $$
) ensures molecular formula alignment . - X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving complex fused-ring systems .
Advanced: How can computational modeling (e.g., ICReDD methods) predict reactivity or guide reaction design?
Methodological Answer:
- Quantum Chemical Calculations: Employ reaction path search algorithms to identify low-energy transition states for key steps (e.g., cyclization or amide bond formation). ICReDD integrates computational screening with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) .
- Data-Driven Optimization: Use machine learning to correlate substituent effects (e.g., benzyl vs. aryl groups) with reaction yields, reducing trial-and-error experimentation .
Advanced: How to resolve contradictions in spectral data or crystallographic refinement?
Methodological Answer:
- Multi-Technique Cross-Validation: If -NMR integration conflicts with X-ray data (e.g., proton counts in tetrahydro rings), use -NMR DEPT or HSQC to resolve ambiguities .
- SHELX Refinement: For crystallographic discrepancies (e.g., twinning or disorder), apply SHELXD for initial structure solution and SHELXL for anisotropic displacement parameter refinement .
- Statistical Design of Experiments (DoE): Use factorial designs to isolate variables causing spectral variability (e.g., pH, temperature) .
Advanced: What experimental frameworks are recommended for studying pharmacological activity?
Methodological Answer:
- In Vitro Assay Design: Prioritize target-specific assays (e.g., kinase inhibition) using structurally related compounds (e.g., thiazolidinone derivatives) as positive controls .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., halogenated benzyl groups) and analyze trends using multivariate regression .
- Toxicological Screening: Follow protocols from safety data sheets for related tetrahydrothieno-pyridines, emphasizing hazard analysis (e.g., LC-MS monitoring of metabolites) .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Hazard Mitigation: Refer to safety data sheets (SDS) for analogous compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate), emphasizing fume hood use for volatile solvents (e.g., acetic anhydride) .
- Waste Management: Quench reactive intermediates (e.g., cyanide-containing byproducts) with 10% NaHCO before disposal .
Advanced: How to design scalable processes for multi-step syntheses?
Methodological Answer:
- Reactor Design: Use continuous-flow systems for exothermic steps (e.g., cyclization) to improve heat dissipation and yield consistency .
- Separation Technologies: Implement membrane filtration or centrifugal partitioning chromatography (CPC) for purifying polar intermediates .
- Process Analytical Technology (PAT): Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of critical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
